molecular formula C19H28O7 B203245 Tagitinin A CAS No. 59979-61-2

Tagitinin A

Cat. No.: B203245
CAS No.: 59979-61-2
M. Wt: 368.4 g/mol
InChI Key: HREHFPZHVCNOMQ-XNNFIIJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The target compound belongs to the class of complex sesquiterpene lactones featuring a distinctive tricyclic core structure. According to International Union of Pure and Applied Chemistry nomenclature conventions, this molecule is systematically designated as (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate. The molecular formula corresponds to C19H28O7 with a molecular weight of 368.4 grams per mole. The compound exhibits multiple stereoisomeric forms, with documented configurations including (2S,4R,8S,9R,12R), (1R,2S,4R,8S,9R,11R,12R), and (1R,2S,4R,8S,9R,11R,12S) arrangements.

The systematic classification places this compound within the broader category of germacranolides and derivatives, representing sesquiterpene lactones characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene structural motif. Chemical taxonomy analysis indicates membership in the kingdom of organic compounds, specifically within the super class of lipids and lipid-like molecules, class of prenol lipids, and subclass of terpene lactones. The molecular framework designation identifies it as an aliphatic heteropolycyclic compound featuring multiple ring systems and heteroatomic incorporation.

The International Chemical Identifier string provides unambiguous structural specification: InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3 with corresponding stereochemical descriptors varying between isomeric forms. The International Chemical Identifier Key HREHFPZHVCNOMQ serves as the primary database identifier for this structural family.

Crystallographic Analysis of Tricyclic Core Architecture

Single crystal X-ray diffraction analysis reveals the complex three-dimensional architecture of the tricyclic core structure. The crystallographic data demonstrate a highly organized spatial arrangement featuring a fused 5-7-5 tricyclic system with an appended dihydrofuranone substituent. The terminal dihydrofuran ring exhibits essential planarity with maximum deviation measurements of 0.0273 Å from the mean plane, indicating minimal puckering distortion.

The tricyclic ring system adopts distinct conformational preferences for each component ring. Crystallographic analysis identifies the oxolane ring in a twist conformation, the azepane ring assuming a twist-chair arrangement, and the pyrrolidine ring displaying an envelope form. These conformational preferences result from optimal energy minimization and steric hindrance reduction within the constrained polycyclic framework.

Intermolecular interactions within the crystal lattice involve extensive hydrogen bonding networks. The crystal structure reveals amide and water molecules linked through O-H···O hydrogen bonds, forming tape-like structures oriented along the b-axis direction. These tape structures interconnect through C-H···O interactions, creating a comprehensive three-dimensional architectural network that stabilizes the overall crystalline arrangement.

Crystal packing analysis demonstrates systematic organization with specific space group symmetry. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under publication number CCDC 261295, providing comprehensive structural parameters including unit cell dimensions, atomic coordinates, and thermal displacement parameters.

Stereochemical Configuration Determination via Nuclear Magnetic Resonance and X-ray Diffraction

Stereochemical assignment relies on comprehensive Nuclear Magnetic Resonance spectroscopic analysis combined with single crystal X-ray diffraction data. Proton Nuclear Magnetic Resonance spectroscopy recorded at 500 megahertz frequency provides detailed chemical shift and coupling pattern information for stereochemical determination. The spectrum reveals characteristic signals including δ 6.89 (doublet, J = 17.0 Hz, 1H, H-1), δ 6.27 (doublet, J = 1.1 Hz, 1H, Hα-13), and δ 6.19 (doublet, J = 17.0 Hz, 1H, H-2).

Nuclear Overhauser Effect Spectroscopy experiments provide crucial through-space correlation data for three-dimensional structure determination. Specific Nuclear Overhauser Effect correlations between Me-15 and H-1 signals confirm stereochemical assignments at key positions within the tricyclic framework. The stereochemistry at the C-1 position demonstrates β-orientation rather than the previously reported α-configuration, representing a significant structural revision based on comprehensive spectroscopic evidence.

X-ray crystallographic analysis provides definitive stereochemical confirmation through direct three-dimensional structure determination. The crystallographically determined relative configuration corresponds to 1β,4α,6α,7β,8β arrangement, differing significantly from earlier literature reports based on indirect chemical correlation methods. This configuration assignment supersedes previous structural proposals that utilized Horeau's Rule methodology, which proved unreliable for this particular molecular framework.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through chemical shift analysis of quaternary and substituted carbon centers. The spectroscopic data support the revised stereochemical assignment and demonstrate consistency between solution-state Nuclear Magnetic Resonance measurements and solid-state crystallographic determinations.

Conformational Dynamics in Solution-State versus Solid-State

Comparative analysis between solution-state Nuclear Magnetic Resonance data and solid-state crystallographic structures reveals significant conformational differences. The nine-membered ring system exhibits distinct conformational preferences depending on the physical state and environmental conditions. In acetone-d6 solution, proton Nuclear Magnetic Resonance analysis demonstrates maintenance of the crystallographically observed twist-chair-boat conformation for the nine-membered ring system.

The conformational behavior demonstrates interconversion capabilities between twist-chair-boat and skew-chair-boat type 3 arrangements through a C(9) ring atom flip mechanism. This conformational transition results in transformation of the C(1) atom orientation and C(8)-oxycarbonyl moiety from diequatorial to diaxial positioning. The conformational flexibility significantly influences the three-dimensional molecular shape and potentially affects biological activity profiles.

Density Functional Theory calculations using B3LYP/6-31g(d) methodology provide theoretical insight into conformational energetics and stability factors. The computational modeling indicates that tetrahedral C(1) atoms preferentially stabilize twist-chair-boat and skew-chair-boat type 3 conformations, while trigonal counterparts favor skew-chair-chair arrangements. These theoretical predictions align with experimental observations and provide mechanistic understanding of conformational preferences.

Environmental factors including solvent polarity, temperature, and crystalline packing forces influence conformational equilibria. The eclipsed conformational arrangements observed in certain hydrated crystal forms result from specific intermolecular interactions, particularly C-H···O contacts between methyl hydrogens and surrounding water oxygen atoms. These noncovalent interactions demonstrate the significant impact of crystal environment on molecular conformation and highlight the importance of considering both solution and solid-state structural data for comprehensive molecular characterization.

Property Value Method
Molecular Formula C19H28O7 Mass Spectrometry
Molecular Weight 368.4 g/mol Calculated
Melting Point Variable by isomer Crystallographic
Space Group Variable by isomer X-ray Diffraction
Maximum Deviation from Planarity 0.0273 Å X-ray Diffraction
Primary Conformation Twist-Chair-Boat Nuclear Magnetic Resonance
Hydrogen Bond Networks O-H···O X-ray Diffraction

Properties

CAS No.

59979-61-2

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14-,15-,18+,19+/m0/s1

InChI Key

HREHFPZHVCNOMQ-XNNFIIJVSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Appearance

Cryst.

Synonyms

tagitinin
tagitinin A
tagitinin B
tagitinin C
tagitinin D
tagitinin F
tagitinins

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tagitinin A can be extracted from the leaves of Tithonia diversifolia using organic solvents. The process involves washing the leaves with solvents like methanol or acetone to obtain a selective extract enriched with sesquiterpene lactones .

Industrial Production Methods: While industrial-scale production methods are not extensively documented, the extraction process can be scaled up by optimizing solvent use and extraction conditions. Photocyclization reactions have also been explored to convert related compounds like Tagitinin C into other derivatives .

Chemical Reactions Analysis

Types of Reactions: Tagitinin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in this compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the lactone ring, affecting the compound’s stability and reactivity.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more stable lactone forms .

Comparison with Similar Compounds

Zygocaperoside (from Zygophyllum fabago)

  • Structure: A triterpenoid saponin with a tetracyclic backbone, hydroxyl groups, and glycosidic linkages.
  • Key Differences :
    • Lacks the methylidene and ester functionalities present in the target compound.
    • Contains sugar moieties (e.g., glycosides) absent in the target.
    • Exhibits anti-inflammatory and cytotoxic activities, as reported in Advanced Pharmaceutical Bulletin .
  • Analytical Methods : UV and NMR spectroscopy confirmed Zygocaperoside’s structure, with distinct ¹H-NMR signals for glycosidic protons (δ 3.0–5.5 ppm) compared to the target compound’s ester protons (δ 1.2–2.5 ppm) .

6,12-Dihydroxy-5,5,9,13-tetramethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-14-en-7-one

  • Structure: A tetracyclic diterpenoid with hydroxyl, ketone, and methyl groups.
  • Key Differences: Larger ring system (hexadecene vs. tetradecane) with additional methyl substituents. Contains an α,β-unsaturated ketone (enone) instead of a methylidene group. Higher hydrophobicity due to methyl groups, contrasting with the target’s ester-linked polar terminus .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

  • Structure : A sulfur- and nitrogen-containing tetracyclic compound with a methoxyphenyl substituent.
  • Key Differences: Incorporates sulfur and nitrogen atoms in the ring system, unlike the oxygen-dominant target. Reported in Bioorganic Chemistry for its unique heterocyclic reactivity .

9a-Methoxy-3,4a,5-trimethyl-6-[(3-(methylsulfanyl)propenoyl)oxy]-naphtho[2,3-b]furan-4-yl 2-methylbut-2-enoate

  • Structure : A naphthofuran derivative with ester and thioether groups.
  • Key Differences: Fused naphthofuran core vs. tricyclic dioxatricyclo system. Thioether functionality enhances metabolic stability compared to the target’s oxygenated framework. Exhibits eremophilane-type sesquiterpene characteristics, as noted in synthetic studies .

Comparative Data Table

Property Target Compound Zygocaperoside 6,12-Dihydroxy Tetracyclic 9-(4-Methoxyphenyl) Derivative
Molecular Formula C₂₀H₂₈O₇ (inferred) C₄₇H₇₆O₁₈ (exact) C₂₀H₂₈O₃ (exact) C₁₈H₁₉NO₃S₂ (exact)
Key Functional Groups Hydroxyl, ester, methylidene, ketone Hydroxyl, glycoside Hydroxyl, enone, methyl Methoxyphenyl, thioether, lactam
Ring System Tricyclic (5,14-dioxatricyclo) Tetracyclic (triterpenoid) Tetracyclic (diterpenoid) Tetracyclic (heterocyclic)
Bioactivity Not reported Anti-inflammatory, cytotoxic Not reported Heterocyclic reactivity

Research Findings and Implications

  • Structural Complexity: The target compound’s tricyclic oxygen framework is rare among natural products, contrasting with more common diterpenoids (e.g., Zygocaperoside) or heterocyclics (e.g., sulfur/nitrogen analogs) .
  • Functional Group Influence: The ester-linked 2-methylpropanoate may enhance membrane permeability compared to glycosides or thioethers, though this requires experimental validation.
  • Analytical Challenges : NMR and UV spectroscopy remain critical for distinguishing subtle stereochemical differences, as seen in Zygocaperoside’s characterization .

Biological Activity

The compound (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate, also known as tagitinin A, is a natural product derived from various plant sources, particularly from the genus Tagetes. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound is complex, featuring multiple functional groups that contribute to its biological activity. The molecular formula is C19H26O7, and it possesses a unique bicyclic framework that is characteristic of many natural products.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was demonstrated in vitro using human cell lines treated with lipopolysaccharides (LPS), where this compound significantly reduced the expression of these cytokines.

3. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Ethnopharmacology, researchers isolated this compound from Tagetes erecta and tested its antimicrobial properties against clinical isolates of bacteria and fungi. The results confirmed its efficacy with MIC values comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study in Phytomedicine explored the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. The compound reduced paw edema significantly compared to control groups and was associated with decreased levels of inflammatory markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tagitinin A
Reactant of Route 2
Tagitinin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.